1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which includes a piperazine ring, a methoxyphenyl group, and a nitrophenoxy group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets (like alpha1-adrenergic receptors) and induce changes that could lead to therapeutic effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking simulations, molecular dynamics, and adme calculations on a group of structurally similar compounds have been conducted . These studies can provide insights into the pharmacokinetic profile of this compound.
Result of Action
Similar compounds have shown significant neuroprotective activity and have been found to prolong the survival time of mice subjected to acute cerebral ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would also require stringent safety measures due to the use of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe in biochemical studies to understand molecular interactions.
Medicine: Potential therapeutic applications could include its use as a precursor for drug development.
Industry: It might be employed in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Piperazine derivatives
Nitrophenol derivatives
Other methoxyphenyl compounds
This comprehensive overview provides a detailed understanding of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5.2ClH/c1-27-19-6-2-16(3-7-19)22-12-10-21(11-13-22)14-18(24)15-28-20-8-4-17(5-9-20)23(25)26;;/h2-9,18,24H,10-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHFEMCOJXHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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